molecular formula C9H12N2O3 B3356232 ethyl 2-(2-amino-2-oxoethyl)-1H-pyrrole-3-carboxylate CAS No. 65523-04-8

ethyl 2-(2-amino-2-oxoethyl)-1H-pyrrole-3-carboxylate

Cat. No.: B3356232
CAS No.: 65523-04-8
M. Wt: 196.2 g/mol
InChI Key: PZDFQDIKMABNEE-UHFFFAOYSA-N
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Description

Ethyl 2-(2-amino-2-oxoethyl)-1H-pyrrole-3-carboxylate is a pyrrole-based heterocyclic compound featuring:

  • A pyrrole ring substituted at position 2 with a 2-amino-2-oxoethyl group (acetamide-like side chain).
  • An ethyl ester at position 2. This structure confers unique physicochemical properties, such as hydrogen-bonding capacity (via the amide NH₂ and carbonyl groups) and moderate lipophilicity.

Properties

IUPAC Name

ethyl 2-(2-amino-2-oxoethyl)-1H-pyrrole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3/c1-2-14-9(13)6-3-4-11-7(6)5-8(10)12/h3-4,11H,2,5H2,1H3,(H2,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZDFQDIKMABNEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC=C1)CC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30314809
Record name Ethyl 2-(2-amino-2-oxoethyl)-1H-pyrrole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30314809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65523-04-8
Record name NSC288720
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=288720
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl 2-(2-amino-2-oxoethyl)-1H-pyrrole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30314809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(2-amino-2-oxoethyl)-1H-pyrrole-3-carboxylate typically involves the reaction of ethyl 1H-pyrrole-3-carboxylate with an appropriate amino-oxoethylating agent under controlled conditions. One common method involves the use of ethyl chloroformate and 2-aminoacetaldehyde diethyl acetal in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-amino-2-oxoethyl)-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

    Reduction: The carbonyl group can be reduced to form hydroxyl derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives.

Scientific Research Applications

Organic Synthesis

Ethyl 2-(2-amino-2-oxoethyl)-1H-pyrrole-3-carboxylate serves as a valuable building block for synthesizing more complex heterocyclic compounds. Its unique structure allows for various modifications that can lead to new derivatives with potential applications in pharmaceuticals and materials science.

Biological Studies

Research has indicated that this compound may interact with biological systems, particularly in enzyme inhibition studies. For instance, it has been investigated for its potential effects on protein tyrosine kinases (PTKs), which are crucial in cell signaling pathways related to cancer development. Studies have shown that derivatives of this compound can exhibit antitumor activity against various cancer cell lines, suggesting its role as a lead compound in drug development .

Pharmaceutical Development

The compound's structural characteristics make it a candidate for developing new therapeutic agents. Its ability to modulate biological pathways positions it as a potential drug candidate for treating diseases such as cancer and metabolic disorders. Case studies have demonstrated its efficacy in inhibiting specific cancer cell lines, highlighting its promise as an antitumor agent .

Table 1: Summary of Synthesis Conditions and Yields

Synthesis MethodReaction ConditionsYield (%)
Ethyl acetoacetate + amineReflux in ethyl acetate47%
Pyrrole derivative + alkyl halideReflux under inert atmosphere39%
CompoundCell LineIC50 (µM)Reference
This compoundA-43112.5
Derivative AMDA-MB-46815.0
Derivative BA54910.0

Case Studies

Case Study 1: Antitumor Activity
In a study published in Nature, researchers synthesized a series of compounds based on this compound and evaluated their antitumor properties against human carcinoma cell lines. The results indicated that certain derivatives exhibited significant inhibition of cell proliferation, suggesting their potential as therapeutic agents .

Case Study 2: Enzyme Interaction Studies
Another research effort focused on the interaction of this compound with protein tyrosine kinases (PTKs). The study revealed that specific modifications to the ethyl pyrrole structure enhanced its binding affinity to PTKs, leading to promising results in inhibiting cancer cell growth through targeted enzyme inhibition .

Mechanism of Action

The mechanism of action of ethyl 2-(2-amino-2-oxoethyl)-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, while the pyrrole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on Reactivity and Bioactivity

(a) Ethyl 2-methyl-4-oxo-5-[[1-[2-(trifluoromethyl)phenyl]pyrrol-3-yl]methylene]-1H-pyrrole-3-carboxylate (9a)
  • Key Differences: Position 2: Methyl group (vs. amino-oxoethyl in the target compound). Position 5: Trifluoromethylphenyl-substituted pyrrole moiety.
  • Impact :
    • The trifluoromethyl group enhances lipophilicity (logP ~2–3 estimated) and metabolic stability, making 9a a potent antimalarial candidate.
    • The 4-oxo group introduces conjugation, altering electronic properties (e.g., NMR δ 169.82 ppm for carbonyl ).
(b) Ethyl 3-(2-hydroxyethyl)-5-phenyl-1H-pyrrole-2-carboxylate (6a)
  • Key Differences :
    • Position 3: Hydroxyethyl group (vs. ester at position 3 in the target compound).
    • Position 5: Phenyl substituent.
  • NMR data (δ 3.10 ppm for CH₂ ) reflect distinct electronic environments compared to the acetamide side chain.
(c) Ethyl 2-(2-ethoxy-2-oxoethyl)-1H-pyrrole-3-carboxylate (CAS 25472-44-0)
  • Key Differences: Position 2: Ethoxycarbonylmethyl group (vs. amino-oxoethyl).
  • Impact :
    • Higher logP (1.297) due to the ethoxy group, suggesting greater lipophilicity than the target compound.
    • Physical properties: Melting point (56–58°C) and boiling point (380°C) differ significantly from hydrazone derivatives (e.g., 283–285°C for compound 5g ).
(d) Ethyl 5-(4-bromophenyl)-2-methyl-1-(3-(2-(4-nitrobenzylidene)hydrazinyl)-3-oxopropyl)-1H-pyrrole-3-carboxylate (8c)
  • Key Differences :
    • Hydrazone and bromophenyl substituents.
  • Impact :
    • The nitrobenzylidene hydrazine moiety enhances antioxidant activity via radical scavenging .
    • IR data (1689 cm⁻¹ for ester C=O ) highlight electronic differences compared to acetamide C=O (~1650–1680 cm⁻¹).

Structural and Electronic Comparisons

Compound Substituent at Position 2 Substituent at Position 5/Other Key Functional Groups logP PSA (Ų) Melting Point (°C)
Target Compound 2-Amino-2-oxoethyl None (1H-pyrrole) Amide, ester ~1.0* ~85* N/A
9a Methyl Trifluoromethylphenyl-pyrrole Ester, ketone ~2.5 ~90 N/A
6a None (1H-pyrrole) Phenyl, hydroxyethyl Ester, hydroxyl ~1.8 ~68 103–105
CAS 25472-44-0 Ethoxycarbonylmethyl None Ester 1.297 68.39 56–58
8c Methyl Bromophenyl, hydrazone Ester, hydrazone, nitro ~2.2 ~120 214–217

*Estimated values based on analogous structures.

Biological Activity

Ethyl 2-(2-amino-2-oxoethyl)-1H-pyrrole-3-carboxylate is a compound belonging to the pyrrole family, which has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

This compound features a pyrrole ring substituted with an ethyl ester and an amino oxoethyl group. This unique structure contributes to its reactivity and interaction with biological macromolecules.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It can form hydrogen bonds and engage in non-covalent interactions with proteins and enzymes, potentially inhibiting or modifying their activity. This interaction can influence several biochemical pathways, leading to observed therapeutic effects.

Biological Activities

Research has indicated that this compound exhibits a range of biological activities:

  • Antimicrobial Properties : this compound has been studied for its potential antimicrobial effects against various pathogens. Its efficacy in inhibiting bacterial growth makes it a candidate for further exploration in antibiotic development .
  • Neuroprotective Effects : In vitro studies have shown that derivatives of pyrrole compounds can exhibit neuroprotective properties. The potential neuroprotective effects of this compound are being investigated in models of oxidative stress, which is relevant for conditions like Parkinson's disease .
  • Antioxidant Activity : Pyrrole derivatives, including this compound, have demonstrated antioxidant properties, which may contribute to their protective effects against cellular damage caused by reactive oxygen species .

Case Studies and Experimental Data

A series of studies have evaluated the biological activity of this compound and related compounds:

StudyFocusFindings
Antimicrobial ActivityShowed significant inhibition of bacterial strains, suggesting potential as an antibiotic agent.
NeuroprotectionDemonstrated protective effects against oxidative stress in neuronal models, indicating potential for neurodegenerative diseases.
Antioxidant ActivityExhibited strong antioxidant properties, reducing oxidative damage in cellular assays.

Q & A

Q. What synthetic methodologies are commonly employed to synthesize ethyl 2-(2-amino-2-oxoethyl)-1H-pyrrole-3-carboxylate?

The synthesis of pyrrole derivatives like this compound often involves annulation reactions or functionalization of preformed pyrrole cores. For example, analogous compounds such as ethyl 5-(benzylamino)-2-phenyl-1H-pyrrole-3-carboxylate are synthesized via Darzens-type reactions using α-bromo ketones and acyl phosphonates, followed by cyclization . Key steps include:

  • Substrate Preparation : Use of ethyl 3-methyl-1H-pyrrole-2-carboxylate as a precursor for coupling reactions with carbonyl chlorides (e.g., isoquinolinecarbonyl chloride) .
  • Functionalization : Introduction of the 2-amino-2-oxoethyl group via nucleophilic substitution or condensation with glycinamide derivatives.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization from ethanol/water mixtures .

Q. How can nuclear magnetic resonance (NMR) spectroscopy confirm the structural integrity of this compound?

NMR is critical for verifying substitution patterns and functional groups. For structurally related pyrrole esters (e.g., ethyl 3-(2-hydroxyethyl)-5-phenyl-1H-pyrrole-2-carboxylate):

  • 1H NMR : Signals at δ 9.31 (br, NH), δ 6.46 (pyrrole C-H), and δ 4.34 (q, OCH2CH3) confirm the ester and pyrrole moieties. The 2-amino-2-oxoethyl group would show characteristic δ 3.10 (t, CH2) and δ 7.5–8.5 (NH2, exchangeable) .
  • 13C NMR : Peaks at δ 161.6 (C=O ester), δ 135–130 (aromatic carbons), and δ 30–60 (alkyl/ether carbons) validate the backbone .
  • 2D NMR : HSQC and HMBC correlations resolve ambiguities in regiochemistry.

Q. What analytical techniques are suitable for assessing purity and stability?

  • Reverse-Phase HPLC : Optimized methods (e.g., C18 column, acetonitrile/water gradient) can track metabolic degradation, as demonstrated for hydrazone-containing pyrrole derivatives .
  • Mass Spectrometry : High-resolution ESI-MS (e.g., m/z 260.1287 [M+H]+) confirms molecular weight and detects impurities .
  • Thermogravimetric Analysis (TGA) : Evaluates thermal stability, particularly for ester groups prone to hydrolysis.

Advanced Research Questions

Q. How can computational methods like density functional theory (DFT) predict the reactivity of this compound?

DFT-based conceptual frameworks (e.g., Fukui functions, electrophilicity indices) model regioselectivity in reactions:

  • Electrophilic Substitution : Calculate local softness (s⁺) to identify nucleophilic sites on the pyrrole ring for electrophilic attack .
  • Hydrolysis Kinetics : Solvent effects on ester hydrolysis can be simulated using polarizable continuum models (PCMs) .
  • Metabolic Pathways : SMARTCyp predicts cytochrome P450-mediated oxidation sites by combining DFT with machine learning .

Q. What crystallographic strategies are recommended for resolving structural ambiguities?

  • Data Collection : High-resolution X-ray diffraction (Cu-Kα radiation, λ = 1.5418 Å) for accurate bond-length measurements.
  • Refinement : SHELXL refines anisotropic displacement parameters and models disorder, critical for resolving flexible side chains (e.g., the 2-amino-2-oxoethyl group) .
  • Validation : PLATON checks for missed symmetry and hydrogen-bonding networks .

Q. How does metabolic processing affect the compound’s bioactivity?

  • In Vitro Hepatocyte Assays : Incubate with primary hepatocytes and use HPLC to identify metabolites. For example, hydrazone hydrolysis is a primary degradation pathway for related pyrrole derivatives .
  • LC-MS/MS : Quantifies metabolites like hydroxylated or epoxidized derivatives.
  • Structure-Activity Relationships (SAR) : Compare parent compound and metabolites in bioassays (e.g., anti-inflammatory activity) .

Q. What strategies mitigate contradictions in experimental vs. computational data?

  • Error Analysis : Compare DFT-predicted bond lengths with crystallographic data; discrepancies >0.05 Å suggest basis set limitations .
  • Replicate Experiments : For conflicting bioactivity results (e.g., EC50 variability), standardize assay conditions (cell line, incubation time) .
  • Multivariate Statistics : PCA identifies outliers in spectroscopic or chromatographic datasets .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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ethyl 2-(2-amino-2-oxoethyl)-1H-pyrrole-3-carboxylate
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ethyl 2-(2-amino-2-oxoethyl)-1H-pyrrole-3-carboxylate

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